molecular formula C17H16O3 B1585915 3-Biphenyl-3-yl-3-oxopropionic acid ethyl ester CAS No. 677326-79-3

3-Biphenyl-3-yl-3-oxopropionic acid ethyl ester

Cat. No.: B1585915
CAS No.: 677326-79-3
M. Wt: 268.31 g/mol
InChI Key: GGPCOTQUFRKOJH-UHFFFAOYSA-N
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Description

3-Biphenyl-3-yl-3-oxopropionic acid ethyl ester is an organic compound with the molecular formula C₁₇H₁₆O₃ and a molecular weight of 268.31 g/mol . This compound is characterized by the presence of a biphenyl group attached to a 3-oxopropionic acid ethyl ester moiety. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Biphenyl-3-yl-3-oxopropionic acid ethyl ester typically involves the reaction of biphenyl with ethyl acetoacetate under specific conditions. One common method is the Claisen condensation reaction, where biphenyl is reacted with ethyl acetoacetate in the presence of a strong base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Claisen condensation reactions. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction parameters. The product is then subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Biphenyl-3-yl-3-oxopropionic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Biphenyl-3-yl-3-oxopropionic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Biphenyl-3-yl-3-oxopropionic acid ethyl ester involves its interaction with specific molecular targets and pathways. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Biphenyl-3-yl-3-oxopropionic acid ethyl ester is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the biphenyl group enhances its ability to participate in aromatic interactions, while the ester moiety provides versatility in chemical transformations .

Properties

IUPAC Name

ethyl 3-oxo-3-(3-phenylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-2-20-17(19)12-16(18)15-10-6-9-14(11-15)13-7-4-3-5-8-13/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPCOTQUFRKOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373486
Record name ethyl 3-oxo-3-(3-phenylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677326-79-3
Record name ethyl 3-oxo-3-(3-phenylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 677326-79-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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